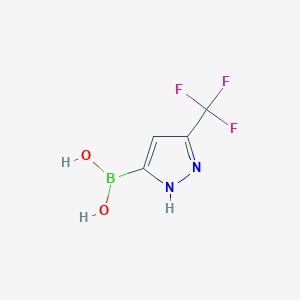

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid typically involves the cycloaddition reaction of trifluorodiazoethane with dicyanoalkenes, catalyzed by silver. This method allows for the incorporation of both trifluoromethyl and cyano groups into the pyrazole ring . Another approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable cycloaddition reactions and efficient catalytic systems suggests potential for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction under specific conditions.

Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed.

Coupling: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products:

Substitution: Formation of trifluoromethyl-substituted pyrazoles.

Coupling: Formation of biaryl compounds.

Applications De Recherche Scientifique

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and trifluoromethyl groups. The boronic acid moiety can form reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

- 5-(Trifluoromethyl)isoxazoles

- Trifluoromethylpyridines

Comparison: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid is unique due to its combination of a pyrazole ring and boronic acid moiety, which is not commonly found in similar compounds. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Activité Biologique

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and hydroxyl-containing molecules. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its biological effectiveness.

Chemical Formula: C4H4BF3N2O2

CAS Number: 1346270-08-3

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Enzyme Inhibition: The boronic acid moiety can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Kinase Inhibition: Research indicates that derivatives of this compound exhibit inhibitory effects on kinases such as c-Met and VEGFR-2, which are critical in cancer cell proliferation and survival .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound derivatives:

- A study reported that certain derivatives demonstrated IC50 values against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with values ranging from 0.98 µM to 1.28 µM .

- The mechanism involved the induction of apoptosis in A549 cells through inhibition of c-Met signaling pathways, highlighting the compound's role in targeting specific oncogenic pathways .

Antibacterial Activity

Research has also focused on the antibacterial properties of this compound:

- Compounds derived from this compound exhibited significant antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). One derivative showed a minimum inhibitory concentration (MIC) value of 0.20 µg/mL , indicating potent activity against resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | Structure | Moderate anticancer activity |

| 5-(Trifluoromethyl)isoxazoles | Structure | Limited antibacterial activity |

| Trifluoromethylpyridines | Structure | Low kinase inhibition |

The unique combination of the pyrazole ring and boronic acid moiety in this compound provides distinct reactivity compared to similar compounds, enhancing its potential for diverse applications in medicinal chemistry.

Case Studies

-

Case Study on Anticancer Activity:

- Researchers synthesized various derivatives of this compound and tested them against multiple cancer cell lines. Compound 17l exhibited remarkable antiproliferative effects, leading to further investigations into its mechanism of action involving apoptosis induction and signaling pathway modulation .

- Case Study on Antibacterial Effects:

Propriétés

IUPAC Name |

[3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-3(5(11)12)10-9-2/h1,11-12H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWFNXUSWMETAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.